

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate chemical properties

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Compound of Interest

Compound Name: *tert-Butyl (3-hydrazino-3-oxopropyl)carbamate*

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Technical Guide: tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate, also known as Boc-beta-alanine hydrazide, is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine and a terminal hydrazide group, rendering it a valuable building block for the synthesis of complex molecules such as peptide derivatives, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The presence of orthogonal protecting groups allows for selective chemical modifications, making it an adaptable component in the construction of linkers designed to connect different molecular entities.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate** is provided below. It is important to note that while some properties are well-documented, others, such as a definitive melting and boiling point, are not consistently reported across publicly available sources. The physical form of a related

compound, tert-Butyl {3-[2-(2,2-dimethylpropanoyl)hydrazino]-3-oxopropyl}carbamate, is described as a yellow to colorless oil.[1]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ N ₃ O ₃	[2]
Molecular Weight	203.24 g/mol	[2]
CAS Number	42116-56-3	[2]
Appearance	White to off-white solid	[3]
Purity	≥95%	[4]
Storage	Sealed in a dry environment at room temperature is recommended.	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the structure and purity of **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate**. While specific spectra for this exact compound are not readily available in the public domain, data from closely related structures provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the methylene protons of the ethyl chain. The chemical shifts and multiplicities of the methylene protons will be influenced by the adjacent functional groups. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹H NMR data has been reported (400 MHz, CDCl₃) δ ppm: 4.65 (bs, 1H), 3.44 (t, J = 6.5 Hz, 2H), 3.30 – 3.20 (m, 2H), 2.10 – 1.99 (m, 2H), 1.44 (s, 9H).[5]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carbamate and hydrazide groups, the quaternary and methyl carbons of the tert-butyl group, and the methylene carbons of the ethyl chain. For the related compound, tert-butyl (3-bromopropyl)carbamate, the following ¹³C NMR data has been reported (100 MHz, CDCl₃) δ

ppm: 156.1, 79.6, 39.1, 32.8, 30.9, 28.5.[5] Typical chemical shift ranges for carbons in similar environments can be found in various spectroscopic databases.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

- N-H stretch: A broad band in the region of 3200-3400 cm^{-1} corresponding to the N-H bonds of the carbamate and hydrazide groups.[8]
- C-H stretch (aliphatic): Strong absorptions just below 3000 cm^{-1} are characteristic of the tert-butyl group and the methylene groups.[8]
- C=O stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm^{-1} .[8]
- C=O stretch (hydrazide): A strong absorption band in a similar region to the carbamate carbonyl.

Experimental Protocols

Synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate

A general, efficient, and solventless method for the Boc-protection of hydrazines has been reported, which can be adapted for the synthesis of **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate**.[9] This method involves the direct reaction of the hydrazine-containing substrate with di-tert-butyl dicarbonate (Boc_2O).

Materials:

- 3-Hydrazinopropanamide (or a suitable precursor)
- Di-tert-butyl dicarbonate (Boc_2O)

Procedure:

- To a magnetically stirred, molten di-tert-butyl dicarbonate (1.0-1.1 equivalents), gradually add 3-hydrazinopropanamide (1.0 equivalent). The addition should be controlled to maintain the reaction mixture at room temperature and to avoid excessive gas evolution.[9]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
- Upon completion, the product can be purified by recrystallization from a suitable solvent or by removing any volatile byproducts under vacuum.[9]

A detailed synthesis for the related compound, tert-butyl (3-bromopropyl)carbamate, involves the reaction of 3-bromopropylamine hydrobromide with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane.[5]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

- Weigh approximately 5-10 mg of **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate** into a clean, dry NMR tube.[10]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[10]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[10]
- Gently agitate the tube to ensure complete dissolution of the sample.[10]

Data Acquisition (General Parameters):

- ^1H NMR:
 - Spectrometer: 300-600 MHz
 - Pulse Program: Standard single-pulse
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 seconds

- ^{13}C NMR:
 - Spectrometer: 75-150 MHz
 - Pulse Program: Proton-decoupled
 - Number of Scans: 1024 or more
 - Relaxation Delay: 2-5 seconds

Applications in Drug Development

The bifunctional nature of **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate** makes it a versatile linker for various applications in drug development, particularly in the construction of targeted therapeutics.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.^[11] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Boc-protected hydrazides like **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate** can be incorporated into linkers to enable the formation of hydrazone bonds with a carbonyl group on one of the binding ligands.^[12] This "click-like" reaction is often high-yielding and can be performed under mild conditions, facilitating the rapid synthesis of PROTAC libraries for screening.^[12] The Boc group can be deprotected under acidic conditions to reveal a free amine for further conjugation.

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Caption: General workflow for PROTAC synthesis using a Boc-hydrazide linker.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug to tumor cells.^[13] The linker that connects the antibody and the payload is crucial for the stability and efficacy of the ADC.^[14] Hydrazone linkers, which can be formed

from hydrazides, are a class of cleavable linkers that are stable at neutral pH but are hydrolyzed in the acidic environment of lysosomes within cancer cells, leading to the release of the cytotoxic payload.[15] **tert-Butyl (3-hydrazino-3-oxopropyl)carbamate** can serve as a precursor to such hydrazone linkers in ADCs.

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Caption: Mechanism of action of an ADC with an acid-cleavable hydrazone linker.

Safety and Handling

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is classified as corrosive and is harmful if swallowed.[5] It can cause severe skin burns and eye damage.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a valuable and versatile chemical building block for researchers and scientists in the field of drug development. Its bifunctional nature, with orthogonally protected amine and hydrazide groups, allows for its strategic incorporation into complex molecular architectures such as PROTACs and ADCs. The ability to form stable linkages that can be selectively cleaved under specific physiological conditions makes it a key component in the design of targeted therapies. Further research into its applications and the development of detailed synthetic and analytical protocols will continue to enhance its utility in advancing novel therapeutic strategies.

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